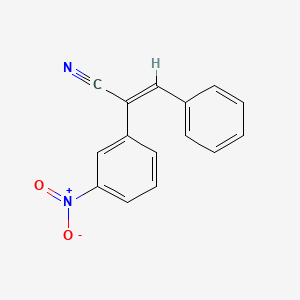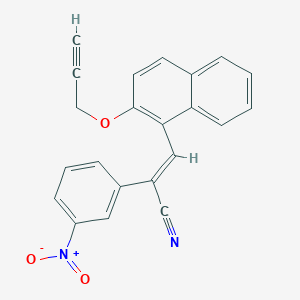![molecular formula C21H30Cl2N2O2 B4155816 3-morpholin-4-yl-N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]propan-1-amine;dihydrochloride](/img/structure/B4155816.png)
3-morpholin-4-yl-N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]propan-1-amine;dihydrochloride
Übersicht
Beschreibung
3-morpholin-4-yl-N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]propan-1-amine;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyl group, an allyloxy group, a morpholinyl group, and a propanamine backbone, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholin-4-yl-N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]propan-1-amine;dihydrochloride typically involves multiple steps:
Formation of the Allyloxy Group: The allyloxy group can be introduced via the Williamson Ether Synthesis, where an alkyl halide reacts with an alkoxide under nucleophilic substitution (SN2) conditions.
Attachment of the Naphthyl Group: The naphthyl group can be introduced through Friedel-Crafts alkylation, where an alkyl halide reacts with naphthalene in the presence of a Lewis acid catalyst.
Formation of the Morpholinyl Group: The morpholinyl group can be synthesized by reacting an amine with an epoxide, forming a morpholine ring.
Final Assembly: The final compound is assembled by linking the naphthyl, allyloxy, and morpholinyl groups to the propanamine backbone through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-morpholin-4-yl-N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]propan-1-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The naphthyl group can be reduced to form a dihydronaphthalene derivative.
Substitution: The morpholinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
3-morpholin-4-yl-N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]propan-1-amine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-morpholin-4-yl-N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]propan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-{[2-(methoxy)-1-naphthyl]methyl}-3-(4-morpholinyl)-1-propanamine
- **N-{[2-(ethoxy)-1-naphthyl]methyl}-3-(4-morpholinyl)-1-propanamine
Uniqueness
3-morpholin-4-yl-N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]propan-1-amine;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyloxy group, in particular, allows for unique interactions and reactions that are not possible with methoxy or ethoxy analogs.
Eigenschaften
IUPAC Name |
3-morpholin-4-yl-N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.2ClH/c1-2-14-25-21-9-8-18-6-3-4-7-19(18)20(21)17-22-10-5-11-23-12-15-24-16-13-23;;/h2-4,6-9,22H,1,5,10-17H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYPROBTSAYELX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)CNCCCN3CCOCC3.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4155733.png)
![ethyl 1-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B4155764.png)
![1-benzyl-4-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4155766.png)
![ethyl 4-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4155771.png)
![N-(4-butylphenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B4155777.png)
![(2E)-3-[3-bromo-4-(prop-2-en-1-yloxy)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile](/img/structure/B4155782.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B4155786.png)
![(2E)-2-(2-fluorophenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile](/img/structure/B4155789.png)
![3-({2-chloro-4-[2-cyano-2-(2-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B4155796.png)


![N-[(2,6-dichlorophenyl)methyl]-1-propyltetrazol-5-amine](/img/structure/B4155813.png)
![N-cyclohexyl-2-[2-ethoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride](/img/structure/B4155817.png)
![({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)methylamine hydrochloride](/img/structure/B4155824.png)
